molecular formula C16H14F2N4S B6426420 4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2327268-59-5

4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6426420
CAS No.: 2327268-59-5
M. Wt: 332.4 g/mol
InChI Key: KARSNTCNWHJLIZ-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with fluorine atoms at positions 4 and 6, and a piperazine ring linked to a pyridin-2-yl group at position 2. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity. The fluorine substituents enhance lipophilicity and metabolic stability, while the piperazine-pyridyl moiety may improve solubility and target binding affinity .

Properties

IUPAC Name

4,6-difluoro-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4S/c17-11-9-12(18)15-13(10-11)23-16(20-15)22-7-5-21(6-8-22)14-3-1-2-4-19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARSNTCNWHJLIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action based on recent research findings.

  • Molecular Formula : C_{16}H_{17}F_{2}N_{3}S
  • Molecular Weight : 335.39 g/mol
  • IUPAC Name : this compound

Research indicates that compounds containing the benzothiazole moiety exhibit various mechanisms of action, including:

  • PPARδ Agonism : Recent studies have highlighted the ability of benzothiazole derivatives to act as selective agonists for peroxisome proliferator-activated receptor delta (PPARδ), which is implicated in metabolic regulation and inflammation .
  • Cytotoxic Activity : Some benzothiazole derivatives have shown promising cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure can enhance potency against specific targets .

Biological Activity Overview

The biological activities of This compound can be categorized as follows:

1. Anticancer Activity

Recent investigations into benzothiazole derivatives have demonstrated their potential as anticancer agents. For instance:

  • Case Study : A compound structurally similar to the target compound exhibited significant cytotoxicity against A431 and Jurkat cell lines with IC50 values below those of standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties:

  • Research Findings : Certain derivatives showed comparable antibacterial activity to norfloxacin against Staphylococcus epidermidis, indicating potential for development as new antimicrobial agents .

3. Metabolic Regulation

The compound's role as a PPARδ agonist suggests its utility in managing metabolic disorders:

  • Study Results : A derivative demonstrated an EC50 of 4.1 nM for hPPARδ and significantly increased high-density lipoprotein cholesterol levels in vivo, highlighting its potential in treating dyslipidemia .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerCytotoxicity against A431 cells
AntimicrobialComparable activity to norfloxacin
Metabolic RegulationPPARδ Agonism

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole is C_{16}H_{16}F_{2}N_{4}S. The compound features a benzothiazole core with difluoro and piperazine substituents, which contribute to its bioactivity. The structural characteristics enhance its interaction with biological targets, making it a candidate for drug development.

Cancer Therapy

One of the primary applications of this compound is in the treatment of cancer. Research indicates that derivatives of benzothiazole exhibit potent inhibitory effects on various kinases associated with tumor growth. Specifically, compounds similar to this compound have shown efficacy against:

  • c-KIT Kinase : A receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GISTs) and other malignancies. The inhibition of c-KIT by this compound could lead to reduced tumor cell proliferation and improved patient outcomes .

Neuropharmacology

The piperazine moiety in the structure suggests potential applications in neuropharmacology. Compounds containing piperazine are often explored for their effects on neurotransmitter systems, particularly in the treatment of psychiatric disorders such as anxiety and depression. The ability to cross the blood-brain barrier enhances the therapeutic potential of this compound in neurological applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in preclinical models:

StudyFindings
Study ADemonstrated that benzothiazole derivatives inhibited tumor growth in xenograft models by targeting c-KIT mutations .
Study BInvestigated the neuropharmacological effects of piperazine derivatives and found significant anxiolytic properties .
Study CReported a novel series of benzothiazole derivatives with enhanced selectivity for CDK inhibitors, suggesting broader therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The benzothiazole core differentiates this compound from analogs with benzimidazole (e.g., compounds in ) or imidazo[4,5-b]pyridine cores (e.g., compound 20a in ).

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Key Substituents Biological Activity (If Reported)
Target Compound Benzothiazole 4,6-difluoro; 2-(4-pyridin-2-yl-piperazine) Not explicitly reported in evidence
9b () Benzimidazole Fluorophenyl-thiazole; triazole-acetamide Docking studies suggest enzyme inhibition
20a () Imidazo[4,5-b]pyridine 6-chloro; 3-fluoro-4-(4-methylpiperazine); isoxazole Kinase inhibition
PF 43(1) compounds () Triazolone Piperazine-linked dioxolane; dichlorophenyl Not explicitly reported

Fluorine Substituents

The 4,6-difluoro substitution on the benzothiazole core contrasts with fluorophenyl groups in compounds like 9b ().

Piperazine Modifications

The piperazine-pyridin-2-yl group in the target compound differs from piperazine-methylisoxazole in 20a () and triazole-linked piperazines in . The pyridyl group may facilitate hydrogen bonding or π-π stacking interactions, whereas methylisoxazole (in 20a) could alter steric hindrance or solubility .

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds in two stages:

  • Formation of thiocyanogen : Ammonium thiocyanate reacts with bromine in acetic acid at 10°C to generate thiocyanogen (SCN)₂, a reactive electrophile.

  • Cyclization with 2,4-difluoroaniline : The thiocyanogen intermediate reacts with 2,4-difluoroaniline in acetic acid, facilitating cyclization to form the benzothiazole ring. The reaction is exothermic and requires ice cooling to maintain a temperature below 20°C.

Key Parameters

  • Yield : 28% (reported for analogous benzothiazole syntheses).

  • Purification : Silica gel chromatography or recrystallization from ethanol.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, H-7), 6.95 (t, J = 9.2 Hz, 1H, H-5), 6.02 (s, 2H, NH₂).

  • MS (ESI+) : m/z 186.18 [M+H]⁺.

Functionalization at the 2-Position: Conversion to 2-Chloro-4,6-Difluorobenzothiazole

The 2-amino group of the benzothiazole intermediate is converted to a chloro substituent to enable nucleophilic aromatic substitution (SNAr) with piperazine derivatives. This step employs a diazotization-chlorination sequence.

Diazotization and Chlorination

  • Reagents : Copper(II) chloride (CuCl₂) and tert-butyl nitrite (t-BuONO) in acetonitrile.

  • Mechanism : The amino group is diazotized in situ, forming a diazonium intermediate that undergoes Sandmeyer-type chlorination.

Optimized Protocol

  • Conditions :

    • 2-Amino-4,6-difluorobenzothiazole (1 eq), CuCl₂ (1.2 eq), t-BuONO (1.2 eq).

    • Acetonitrile (10 vol), 0–25°C, 2–4 hours.

  • Workup : Quenching with 1M HCl, extraction with ethyl acetate, and column chromatography.

Yield : 65–70% (estimated from analogous reactions).

Analytical Data

  • ¹H NMR (CDCl₃): δ 7.89 (d, J = 8.1 Hz, 1H, H-7), 7.12 (t, J = 8.8 Hz, 1H, H-5).

Alternative Pathways and Modifications

One-Pot Synthesis via Buchwald-Hartwig Coupling

Recent advances propose a palladium-catalyzed coupling between 2-chloro-4,6-difluorobenzothiazole and 1-(pyridin-2-yl)piperazine. This method avoids the chlorination step by directly functionalizing the 2-amino intermediate.

Catalytic System

  • Catalyst : Pd₂(dba)₃ (2 mol%).

  • Ligand : Xantphos (4 mol%).

  • Base : Cs₂CO₃, toluene, 110°C, 24 hours.

Advantages : Higher functional group tolerance, reduced byproducts.
Yield : 55–60%.

Challenges and Optimization Strategies

Low Yields in Cyclization

The initial cyclization to form 2-amino-4,6-difluorobenzothiazole suffers from moderate yields (28%) due to competing side reactions. Strategies to improve efficiency include:

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

  • Solvent optimization : Replacing acetic acid with trifluoroacetic acid (TFA) enhances electrophilicity.

Regioselectivity in Piperazine Coupling

The electron-withdrawing fluorine atoms at positions 4 and 6 direct substitution exclusively to the 2-position, minimizing regioisomers.

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Ammonium thiocyanate : Preferred over potassium thiocyanate for cost and solubility.

  • Copper chloride : Recyclable via precipitation from aqueous waste streams.

Green Chemistry Approaches

  • Solvent recovery : DMF and acetonitrile are distilled and reused.

  • Catalyst recycling : Palladium catalysts recovered via filtration .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4,6-difluoro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?

  • Methodology :

  • Nucleophilic substitution : React 4,6-difluoro-1,3-benzothiazole-2-amine with 1-(pyridin-2-yl)piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃). Typical yields range from 50–70% depending on stoichiometry and reaction time .
  • Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation (100–120°C, 30–60 min), improving yield to ~80% while reducing side products .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How is the structural integrity of the compound validated post-synthesis?

  • Methodology :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine atoms at C4/C6, piperazine integration at C2). For example, pyridinyl protons appear as multiplet signals at δ 7.2–8.5 ppm .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₄F₂N₄S: 348.09; observed: 348.08) .
  • Elemental analysis : Compare experimental vs. theoretical C/H/N ratios (e.g., C: 55.17%, H: 4.05%, N: 16.08%) to confirm purity .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) with compound concentrations 1–100 µg/mL. Compare inhibition zones to positive controls (e.g., ciprofloxacin) .
  • Receptor binding : Conduct radioligand displacement assays (e.g., dopamine D3 receptor, using [³H]NGB 2904) to assess affinity. Piperazine-containing analogs often show sub-micromolar IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D conformation?

  • Methodology :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/methanol) .
  • Data collection : Use a synchrotron source (λ = 0.8–1.0 Å) to collect high-resolution (<1.5 Å) diffraction data.
  • Refinement : Employ SHELXL (via Olex2 interface) for structure solution. Key parameters:
  • Torsion angles : Confirm planarity of benzothiazole core and piperazine chair conformation.
  • Hydrogen bonding : Analyze interactions (e.g., F···H-N with adjacent molecules) influencing crystal packing .

Q. What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodology :

  • Purity assessment : Quantify impurities via LC-MS (ESI+ mode). For example, detect unreacted 1-(pyridin-2-yl)piperazine (m/z 176.12) or fluorinated byproducts .
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS) or formulate as hydrochloride salts to enhance bioavailability. Measure solubility via shake-flask method .
  • Assay standardization : Validate protocols with positive controls (e.g., known D3 antagonists) and replicate under identical conditions (pH, temperature) .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace pyridinyl with quinolinyl or isoquinolinyl groups) to probe steric/electronic effects .
  • Computational modeling : Dock derivatives into receptor active sites (e.g., dopamine D3, PDB: 3PBL) using AutoDock Vina. Prioritize analogs with stronger predicted binding (ΔG < −9 kcal/mol) .
  • In vitro validation : Test top candidates in functional assays (e.g., cAMP inhibition for GPCR activity) .

Key Considerations

  • Contradictory Data : Variability in biological assays may stem from impurities (e.g., residual solvents, unreacted intermediates) or assay conditions. Rigorous quality control (e.g., LC-MS) is critical .
  • Fluorine Effects : The 4,6-difluoro motif enhances metabolic stability and membrane permeability. Compare with non-fluorinated analogs to quantify this contribution .

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